

Application Notes and Protocols: Solubility of Pumecitinib in DMSO and Cell Culture Media

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Compound of Interest

Compound Name: *Pumecitinib*

Cat. No.: *B10854979*

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These application notes provide detailed information on the solubility of **Pumecitinib**, a Janus kinase (JAK) inhibitor with anti-inflammatory properties, in Dimethyl Sulfoxide (DMSO) and common cell culture media. Adherence to these protocols is crucial for accurate and reproducible experimental results.

Data Presentation: Pumecitinib Solubility

The following table summarizes the known solubility of **Pumecitinib** in DMSO and a common in vivo formulation.

Solvent/Medium	Concentration (mg/mL)	Molar Concentration (mM)	Conditions
DMSO	125 mg/mL	312.14 mM	Requires sonication, warming, and heating to 60°C.[1][2]
10% DMSO / 90% Corn Oil	≥ 2.08 mg/mL	≥ 5.19 mM	Clear solution for in vivo studies.[1][3]

Molecular Weight of **Pumecitinib**: 400.46 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of Pumecitinib Stock Solution in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of **Pumecitinib** in DMSO.

Materials:

- **Pumecitinib** powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block capable of reaching 60°C
- Ultrasonic bath

Procedure:

- Weigh the desired amount of **Pumecitinib** powder in a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to achieve a concentration of 125 mg/mL.
- Vortex the solution vigorously for 1-2 minutes.
- If the solution is not clear, place it in a water bath or on a heat block set to 60°C for 5-10 minutes.[\[1\]](#)[\[2\]](#)
- Intermittently vortex the solution during heating.
- If precipitation persists, sonicate the solution in an ultrasonic bath for 10-15 minutes.[\[1\]](#)[\[2\]](#)
- Once the solution is clear, allow it to cool to room temperature.

- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^{[1][2]}

Protocol 2: Determination of Pumecitinib Solubility in Cell Culture Media (Kinetic Solubility Assay)

This protocol describes a method to determine the kinetic solubility of **Pumecitinib** in a cell culture medium of choice (e.g., DMEM, RPMI-1640) from a DMSO stock solution.

Materials:

- **Pumecitinib**-DMSO stock solution (from Protocol 1)
- Cell culture medium of interest (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
- Sterile, clear 96-well plate
- Multichannel pipette
- Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or a nephelometer
- Incubator (37°C, 5% CO₂)

Procedure:

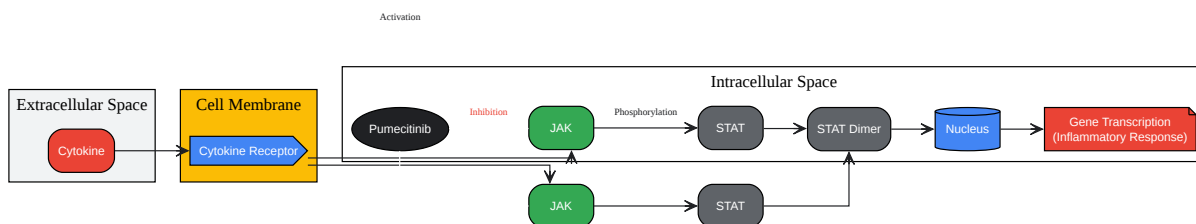
- Prepare a serial dilution of the **Pumecitinib**-DMSO stock solution in DMSO.
- In a 96-well plate, add 198 µL of the pre-warmed cell culture medium to each well.
- Add 2 µL of the serially diluted **Pumecitinib**-DMSO stock solutions to the corresponding wells of the 96-well plate containing the cell culture medium. This will create a final DMSO concentration of 1%.
- Include control wells containing medium only and medium with 1% DMSO (vehicle control).

- Mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period relevant to your planned cell-based assay (e.g., 2, 4, or 24 hours).
- After incubation, visually inspect the wells for any precipitation.
- Measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
- The highest concentration of **Pumecitinib** that does not show a significant increase in turbidity is considered its kinetic solubility in that specific cell culture medium under the tested conditions.

Visualizations

Pumecitinib Mechanism of Action: JAK-STAT Signaling Pathway

Pumecitinib is an inhibitor of Janus kinases (JAKs).[1][2][3] The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity.[4][5][6] **Pumecitinib** exerts its anti-inflammatory effects by blocking this pathway.[1][2]

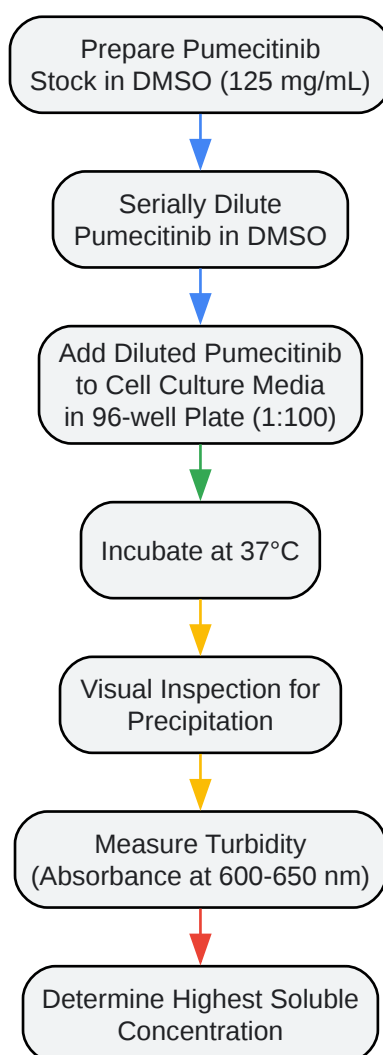


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Caption: **Pumecitinib** inhibits the JAK-STAT signaling pathway.

Experimental Workflow: Determining Pumecitinib Solubility in Cell Culture Media

The following diagram illustrates the workflow for assessing the kinetic solubility of **Pumecitinib** in a cell culture medium.



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